molecular formula C8H8O4 B1581915 2,3-Dimethoxy-1,4-benzoquinone CAS No. 3117-02-0

2,3-Dimethoxy-1,4-benzoquinone

Cat. No. B1581915
Key on ui cas rn: 3117-02-0
M. Wt: 168.15 g/mol
InChI Key: NADHCXOXVRHBHC-UHFFFAOYSA-N
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Patent
US04933489

Procedure details

A dichloromethane (10 ml) solution of 2,3-dimethoxybenzo-1,4-quinone (1.0 g, 5.9 mmol) and 3-chloro-1-methoxy-1,3-butadiene (1.4 g, 12.0 mmol) is stirred for 24 hours at room temperature under an inert atmosphere. After this time, 80 mg of d,1-camphorsulfonic acid is added and the solution is stirred an additional 12 hours. The mixture is then concentrated and subsequently dissolved in pyridine (15 ml) and acetic anhydride (3.0 g). After stirring for five hours under an inert atmosphere, the solution is concentrated to dryness and taken up in dichloromethane. The organics are washed with water, brine, and then dried (sodium sulfate) and concentrated to afford 1.17 g (58%) of pure 6-chloro-1,4-diacetoxy-2,3-dimethoxynaphthalene.
[Compound]
Name
d,1-camphorsulfonic acid
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH:6]=[CH:7][C:8](=[O:12])[C:9]=1[O:10][CH3:11])=[O:5].[Cl:13][C:14](=[CH2:19])[CH:15]=[CH:16]OC>ClCCl>[Cl:13][C:14]1[CH:19]=[C:6]2[C:7](=[CH:16][CH:15]=1)[C:8]([O:12][C:3](=[O:2])[CH3:9])=[C:9]([O:10][CH3:11])[C:3]([O:2][CH3:1])=[C:4]2[O:5][C:4](=[O:5])[CH3:6]

Inputs

Step One
Name
d,1-camphorsulfonic acid
Quantity
80 mg
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
COC=1C(=O)C=CC(C1OC)=O
Name
Quantity
1.4 g
Type
reactant
Smiles
ClC(C=COC)=C
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred an additional 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture is then concentrated
DISSOLUTION
Type
DISSOLUTION
Details
subsequently dissolved in pyridine (15 ml)
STIRRING
Type
STIRRING
Details
After stirring for five hours under an inert atmosphere
Duration
5 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to dryness
WASH
Type
WASH
Details
The organics are washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
ClC=1C=C2C(=C(C(=C(C2=CC1)OC(C)=O)OC)OC)OC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 117.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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